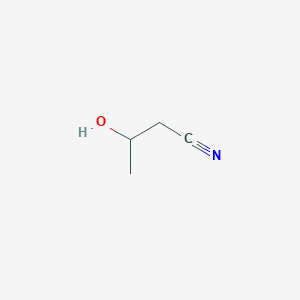

3-Hydroxybutyronitrile

描述

Significance of Beta-Hydroxynitriles in Organic Chemistry

Beta-hydroxynitriles, the class of compounds to which 3-hydroxybutyronitrile belongs, are highly valued in organic synthesis. researchgate.netchemrevlett.com Their dual functionality allows them to be converted into a variety of other important chemical entities, such as β-hydroxy acids, γ-amino alcohols, and lactones. chemrevlett.com This versatility makes them essential intermediates in the production of numerous biologically active compounds and clinical drugs. researchgate.netchemrevlett.com

The synthesis of β-hydroxynitriles is a key area of research, with one common method being the ring-opening of epoxides with a cyanide nucleophile. researchgate.net This reaction provides a direct route to these valuable intermediates. researchgate.net

Overview of Research Trajectories for this compound and Related Chiral Nitriles

Research concerning this compound and its chiral analogues has largely focused on developing efficient and selective synthetic methods, with a significant emphasis on biocatalysis. researchgate.netsetu.ie

Biocatalytic Synthesis: A major thrust in the research has been the use of enzymes, particularly nitrile-hydrolyzing enzymes and halohydrin dehalogenases, to produce chiral forms of this compound and related compounds. researchgate.netresearchgate.netsetu.ie For instance, the whole-cell catalyst Rhodococcus erythropolis SET1 has been shown to hydrolyze this compound with high enantioselectivity to produce (S)-3-hydroxybutyric acid. researchgate.netsetu.ie This biocatalytic approach is often favored over traditional chemical methods which can require harsh conditions and may produce undesirable byproducts. oatext.com

Key Research Findings in Biocatalysis:

Enantioselective Hydrolysis: Rhodococcus erythropolis SET1 can produce (S)-3-hydroxybutyric acid from this compound with over 99.9% enantiomeric excess (ee). researchgate.netsetu.ie

One-Pot Synthesis: Halohydrin dehalogenases (HHDHs) have been utilized for the one-pot synthesis of chiral compounds like (S)-4-chloro-3-hydroxybutyronitrile, a precursor for the cholesterol-lowering drug atorvastatin. researchgate.net

High-Throughput Screening: Strategies for the rapid screening of bacterial isolates for nitrile-hydrolyzing activity have been developed to identify new and efficient biocatalysts. setu.ie

Chemical Synthesis and Applications: While biocatalysis is a major focus, chemical methods for the synthesis and transformation of this compound and its derivatives continue to be explored. Research has demonstrated its use as an intermediate in the synthesis of compounds like 2-methylazetidine (B154968) and in the production of chiral 3-hydroxy-γ-butyrolactones. chemicalbook.comresearchgate.netresearchgate.net

Interactive Data Table: Biocatalytic Production of Chiral Compounds from Nitriles

| Catalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) |

| Rhodococcus erythropolis SET1 | This compound | (S)-3-Hydroxybutyric acid | 42% | >99.9% |

| HheC W249F mutant | 1,3-Dichloropropan-2-ol | (S)-4-Chloro-3-hydroxybutyronitrile | 86% | >97.5% |

The ongoing research into this compound and related chiral nitriles highlights their enduring importance in both academic and industrial settings, with a clear trend towards the development of sustainable and highly selective synthetic methods.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-hydroxybutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-4(6)2-3-5/h4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJAJQGCMSBKPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70963097 | |

| Record name | 3-Hydroxybutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4368-06-3 | |

| Record name | 3-Hydroxybutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4368-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxybutyronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxybutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxybutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Hydroxybutyronitrile and Its Derivatives

Chemical Synthesis Routes to 3-Hydroxybutyronitrile

Chemical synthesis provides direct and versatile pathways to this compound and its analogs. Key methods include the ring-opening of epoxides, transformations from halogenated compounds, and kinetic resolution techniques to obtain enantiomerically pure products.

Cyanide-Mediated Epoxide Ring-Opening Reactions

A primary chemical route for synthesizing β-hydroxynitriles is the cyanide-induced ring-opening of epoxides. thieme-connect.deresearchgate.net This reaction leverages the high ring strain of the epoxide ring, which facilitates nucleophilic attack by the cyanide ion to form a stable carbon-carbon bond. thieme-connect.de The process is typically an SN2-type reaction, resulting in the inversion of stereochemistry at the carbon center where the cyanide group attaches. thieme-connect.de

The reaction is commonly performed using precursors such as propylene (B89431) oxide to yield this compound. google.comnih.gov A prevalent method involves generating hydrogen cyanide (HCN) in an aqueous solution from a salt like potassium cyanide (KCN) or sodium cyanide (NaCN) and an inorganic acid, such as sulfuric acid. google.comgoogle.com Maintaining the pH of the reaction mixture is critical; optimal conditions are generally found in a weakly basic range of pH 8 to 10. google.comgoogle.com This method has been shown to produce racemic this compound and its derivatives, like 4-chloro-3-hydroxybutyronitrile (B93200) from epichlorohydrin, in high yields. google.com For instance, a process where potassium cyanide and sulfuric acid were pre-mixed before the dropwise addition of propylene oxide reported a reaction yield of 83.6% for this compound. google.com

To enhance reaction rates and influence regioselectivity, Lewis acid catalysts can be employed. thieme-connect.de The coordination of the Lewis acid to the epoxide's oxygen atom makes it a better leaving group and weakens the C-O bonds, thereby facilitating the nucleophilic attack. thieme-connect.de

| Epoxide Precursor | Cyanide Source | Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| Propylene Oxide | KCN / H₂SO₄ | Aqueous, pH 8-10 | This compound | 83.6% | google.com |

| Epichlorohydrin | KCN / H₂SO₄ | Aqueous, pH 8-10 | 4-Chloro-3-hydroxybutyronitrile | 97.8% | google.com |

| Epichlorohydrin | NaCN / H₂SO₄ | Aqueous, pH 8.5, 0°C to RT | 4-Chloro-3-hydroxybutanenitrile | 96% | google.com |

| Epichlorohydrin | KCN / Acetic Acid | Water/Alcohol, pH 8.0-10.0, 20-25°C | (R)-4-Chloro-3-hydroxybutyronitrile | High | google.com |

Transformations from Halogenated Precursors

The synthesis of this compound derivatives can also be achieved starting from halogenated precursors through nucleophilic substitution. A common and inexpensive starting material is epichlorohydrin, which can be converted to 4-chloro-3-hydroxybutyronitrile. researchgate.net This transformation is a key step in the synthesis of valuable pharmaceutical intermediates. researchgate.net

Another strategic precursor is 1,3-dichloro-2-propanol (B29581). researchgate.netnih.gov This compound can be converted into the target hydroxynitrile in a process that often involves an in-situ formation of an epoxide intermediate, which is then opened by a cyanide nucleophile. This approach has been effectively applied in biocatalytic systems where enzymes like halohydrin dehalogenase facilitate both the ring closure to form the epoxide and the subsequent nucleophilic ring-opening. researchgate.net For example, using a mutant halohydrin dehalogenase (HheC), (S)-4-chloro-3-hydroxybutyronitrile was produced from 1,3-dichloro-2-propanol with an 86% yield and a high enantiomeric excess of 97.5%. researchgate.net

Kinetic Resolution in this compound Synthesis

Obtaining enantiomerically pure β-hydroxy nitriles is critical for their application as chiral building blocks. Kinetic resolution is a widely used strategy to separate racemic mixtures. This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity, although the theoretical maximum yield for that enantiomer is capped at 50%. ru.nl

Lipases are enzymes frequently employed for the kinetic resolution of esters of β-hydroxy nitriles. oup.com The efficiency of this resolution can be highly dependent on the structure of the substrate. It was found that while the resolution of 3-valeroyloxybutyronitrile with lipase (B570770) P from Pseudomonas fluorescence had low enantioselectivity, switching the ester group to a phenylthioacetoxy or methylthioacetoxy group dramatically improved the enantioselectivity, making the method practical for organic synthesis. oup.com

To overcome the 50% yield limitation of conventional kinetic resolution, dynamic kinetic resolution (DKR) can be utilized. In DKR, the slower-reacting enantiomer is continuously racemized in situ, allowing it to be converted into the desired product, thus enabling a theoretical yield of up to 100%. This approach has been successfully applied in the synthesis of chiral 4-chloro-3-hydroxybutyronitrile. d-nb.info

| Resolution Method | Substrate | Catalyst/Enzyme | Key Finding | Reference |

|---|---|---|---|---|

| Enzymatic Hydrolysis (KR) | 3-Phenylthioacetoxybutyronitrile | Lipase P (Pseudomonas fluorescence) | High enantioselectivity (E > 100) achieved by modifying the ester group. | oup.com |

| Enzymatic Kinetic Resolution | (±)-5-(chloromethyl)-4,5-dihydroisoxazole | Aldoxime dehydratase (OxdA-L318I mutant) | Produced (R)-4-chloro-3-hydroxybutanenitrile (90% ee) and leftover (S)-substrate (99% ee). | d-nb.info |

| Dynamic Kinetic Resolution | Epichlorohydrin | Halohydrin Dehalogenase (HHDH) | Avoids the 50% yield limitation of traditional kinetic resolution for producing (S)-4-chloro-3-hydroxybutyronitrile. |

Biocatalytic Synthesis of this compound and Analogues

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often provide exceptional stereoselectivity, which is highly desirable for the production of chiral fine chemicals.

Enzyme-Catalyzed Hydrolysis of Nitriles

The enzymatic conversion of nitriles is a well-established biocatalytic process. Two main enzyme systems are responsible for nitrile hydrolysis in microorganisms. oatext.com The first is a direct one-step conversion using a nitrilase, which hydrolyzes a nitrile to the corresponding carboxylic acid. oatext.com The second is a two-step pathway involving a nitrile hydratase, which first converts the nitrile to an amide, followed by an amidase that hydrolyzes the amide to the carboxylic acid. oatext.comresearchgate.net

Nitrilases (EC 3.5.5.1) are powerful tools for the enantioselective synthesis of carboxylic acids from nitriles. researchgate.netopenbiotechnologyjournal.com The catalytic mechanism involves a nucleophilic attack by a conserved cysteine residue in the enzyme's active site on the carbon atom of the nitrile group. openbiotechnologyjournal.com

These enzymes have been effectively used in the kinetic resolution of racemic β-hydroxynitriles. A notable example is the use of whole cells of Rhodococcus erythropolis SET1, which catalyze the hydrolysis of this compound to afford (S)-3-hydroxybutyric acid with an excellent enantiomeric excess (>99.9% ee) and a yield of 42%. researchgate.netcore.ac.ukscispace.com This high degree of enantioselectivity indicates the presence of a highly specific nitrilase. core.ac.uksetu.ie

Various microorganisms have been identified as sources of nitrilases with activity towards β-hydroxynitriles, including strains of Acidovorax, Comamonas, and Dietzia. researchgate.net Significant research has also gone into improving these biocatalysts through genetic engineering. For instance, the nitrilase from Acidovorax facilis 72W was mutated to create variants with improved activity for the conversion of this compound and 3-hydroxyvaleronitrile into their respective 3-hydroxycarboxylic acids, achieving complete conversion and high yields. google.com

| Biocatalyst (Source) | Substrate | Product | Key Result | Reference |

|---|---|---|---|---|

| Rhodococcus erythropolis SET1 (whole cells) | This compound | (S)-3-Hydroxybutyric acid | 42% yield, >99.9% ee | researchgate.netcore.ac.uksetu.ie |

| Acidovorax facilis 72W (mutant nitrilase) | This compound | 3-Hydroxybutyric acid | 100% conversion, 100% yield | google.com |

| Pseudomonas fluorescens (recombinant nitrilase) | 3-Hydroxyglutaronitrile | (R)-4-Cyano-3-hydroxybutyric acid | 100% conversion, 99% ee at 3 M substrate concentration. | researchgate.net |

| Comamonas testosteroni 5-MGAM-4D | This compound | 3-Hydroxybutyric acid ammonium (B1175870) salt | High yield (99-100%) via nitrile hydratase/amidase pathway. | researchgate.net |

Nitrile Hydratase/Amidase Systems

Nitrile hydratase (NHase) and amidase systems work in a cascade to hydrolyze nitriles first to amides and then to the corresponding carboxylic acids. thieme-connect.dewikipedia.org This bienzymatic system is found in various microorganisms and is a powerful tool for organic synthesis. thieme-connect.deresearchgate.net

Whole cells of Rhodococcus erythropolis have been identified as effective catalysts for the hydrolysis of this compound. scispace.comcore.ac.uk For instance, Rhodococcus erythropolis SET1 can hydrolyze this compound to produce (S)-3-hydroxybutyric acid with high enantioselectivity (>99.9% ee) and a yield of 42%. core.ac.uksetu.ie This high enantioselectivity is notable, especially when compared to other strains like Rhodococcus erythropolis AJ270, which showed low enantiocontrol in the biotransformation of the same substrate. core.ac.uk The nitrile hydratase/amidase system in Comamonas testosteroni has also been utilized for the hydrolysis of 3-hydroxyalkanenitriles to their corresponding 3-hydroxyalkanoic acids. researchgate.net

The hydrolysis of nitriles can be catalyzed by either a nitrilase or a nitrile hydratase/amidase system. thieme-connect.de While nitrilases directly convert nitriles to carboxylic acids, the NHase/amidase system proceeds through an amide intermediate. thieme-connect.deoatext.com The choice of catalyst can be critical, as nitrile hydratase/amidase systems have been shown to hydrolyze 3-hydroxyglutaronitrile with almost no enantioselectivity, in contrast to nitrilases. thieme-connect.de

| Organism | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Rhodococcus erythropolis SET1 | This compound | (S)-3-Hydroxybutyric acid | >99.9% | 42% | core.ac.uksetu.ie |

| Rhodococcus erythropolis AJ270 | This compound | (S)-3-Hydroxybutyric acid | 17.8% | - | core.ac.uk |

| Comamonas testosteroni | 3-Hydroxyalkanenitriles | 3-Hydroxyalkanoic acids | - | - | researchgate.net |

Halohydrin Dehalogenase (HHDH)-Mediated Pathways

Halohydrin dehalogenases (HHDHs) are versatile enzymes that catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides. researchgate.netnih.gov They can also utilize other nucleophiles like cyanide to open epoxide rings, enabling the formation of new carbon-carbon bonds and the synthesis of β-substituted alcohols. researchgate.netd-nb.info

HHDHs play a crucial role in the synthesis of chiral compounds like (S)-4-chloro-3-hydroxybutyronitrile. researchgate.net The process often involves the dehalogenation of a prochiral substrate, such as 1,3-dichloro-2-propanol, to form an epoxide intermediate (epichlorohydrin), which is then subjected to a ring-opening reaction with cyanide. nih.govd-nb.info

The enantioselectivity of this process is a key feature. For example, the HHDH from Agrobacterium radiobacter (HheC) preferentially converts (S)-epichlorohydrin, leading to the formation of (S)-4-chloro-3-hydroxybutyronitrile with high enantiomeric excess. researchgate.netd-nb.info The use of 1,3-dichloro-2-propanol as a substrate can result in (S)-4-chloro-3-hydroxybutyronitrile with a 97.3% ee. researchgate.net Similarly, the HHDH from Corynebacterium sp. (HheB) can be used to synthesize the (R)-enantiomer from the same substrate. researchgate.net

The substrate specificity and enantioselectivity of HHDHs can be engineered to improve their catalytic properties. Directed evolution and site-directed mutagenesis have been successfully employed to create HHDH variants with enhanced activity and selectivity. researchgate.net

For instance, a mutant of HheC, HheC-W249F, demonstrated high activity in the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate from 1,3-dichloro-2-propanol, achieving an 86% yield and 97.5% ee in just one hour. researchgate.net Another highly engineered HheC variant with 37 mutations showed a 3.1-fold increase in the dehalogenation of ethyl (S)-4-chloro-3-hydroxybutyrate and a nearly 10-fold increase in the cyanolysis of the corresponding epoxide. nih.govd-nb.info

The N-terminal loop of HheG, another HHDH, has been shown to significantly impact its activity and enantioselectivity. acs.org Variants with mutations in this loop, such as M45F, exhibited improved enantioselectivity in the ring-opening of epoxides with nucleophiles like azide (B81097) and cyanide. acs.orgnih.gov In some cases, these mutations even led to an inversion of enantioselectivity. nih.govchemrxiv.org

| Enzyme Variant | Substrate | Improvement | Reference |

| HheC-W249F | 1,3-Dichloro-2-propanol | 86% yield, 97.5% ee of ethyl (S)-4-chloro-3-hydroxybutanoate | researchgate.net |

| HheC-2360 (37 mutations) | Ethyl (S)-4-chloro-3-hydroxybutyrate | 3.1-fold increased dehalogenation activity | nih.govd-nb.info |

| HheG M45F | Cyclohexene oxide | Inverted enantioselectivity with cyanide | acs.orgchemrxiv.org |

Reductase-Catalyzed Asymmetric Transformations

Ketoreductases (KREDs) are employed in the asymmetric reduction of keto-esters to produce chiral hydroxy-esters, which are precursors for this compound derivatives. researchgate.net For example, the reduction of ethyl-4-chloroacetoacetate using a KRED, in combination with a cofactor regeneration system like glucose dehydrogenase (GDH), yields (S)-ethyl-4-chloro-3-hydroxybutyrate with high yield (96%) and excellent enantiomeric excess (>99.5%). researchgate.net This product can then be converted to the corresponding cyano derivative using an HHDH. researchgate.net

Several studies have focused on optimizing this reductase-catalyzed step. Short-chain dehydrogenases have been used as biocatalysts for the production of (S)-ethyl-4-chloro-3-hydroxybutanoate, achieving high yields and enantiomeric excess. nih.gov

Whole-Cell Biotransformations for this compound Production

Whole-cell biotransformations offer a practical and cost-effective approach for producing this compound and its derivatives, as they eliminate the need for enzyme purification. scispace.comsetu.ie

Rhodococcus erythropolis SET1 is a whole-cell catalyst that has demonstrated high enantioselectivity in the hydrolysis of this compound. core.ac.uksetu.ie Optimization studies on this bacterium identified the best conditions for retaining enantioselectivity and activity to be a temperature of 25°C and a pH of 7. researchgate.net

Whole cells of Rhodococcus rhodochrous ATCC BAA-870 have been used for the kinetic resolution of 3-hydroxy-4-aryloxybutanenitriles and 3-hydroxy-3-arylpropanenitriles. researchgate.net Furthermore, a one-pot, two-step process using E. coli whole cells co-expressing an HHDH and a nitrilase has been developed for the conversion of ethyl (S)-4-chloro-3-hydroxybutyrate to ethyl (R)-3-hydroxyglutarate. d-nb.info In another example, Rhodococcus erythropolis No. 7, which possesses both nitrile hydratase and amidase activities, can convert 4-chloro-3-hydroxybutyronitrile to 4-chloro-3-hydroxybutyric acid. jmb.or.krkoreascience.kr

Stereochemical Control and Chiral Applications of 3 Hydroxybutyronitrile Derivatives

Enantioselective Synthesis Strategies for 3-Hydroxybutyronitrile Enantiomers

The generation of optically pure this compound enantiomers is paramount for their use in stereoselective synthesis. Both biocatalytic and asymmetric catalytic methods have been developed to achieve high enantiomeric excess (ee).

Biocatalysis offers a powerful and environmentally benign approach for producing chiral compounds under mild conditions with high selectivity. Enzymes, acting as chiral catalysts, can differentiate between enantiomers or the prochiral faces of a substrate, leading to products with very high optical purity.

One prominent strategy is the kinetic resolution of racemic this compound using nitrile-hydrolyzing enzymes. Whole cells of Rhodococcus erythropolis SET1 have been shown to catalyze the hydrolysis of this compound with exceptional enantioselectivity. setu.iecore.ac.uk The enzyme, likely a nitrilase, selectively converts one enantiomer of the nitrile into the corresponding carboxylic acid, leaving the unreacted enantiomer in high enantiomeric excess. setu.iecore.ac.uk This process can yield (S)-3-hydroxybutyric acid with an enantiomeric excess greater than 99.9%. setu.iecore.ac.uk

Another effective biocatalytic route is the asymmetric synthesis from prochiral substrates. Halohydrin dehalogenases (HHDHs) are particularly useful for this purpose. For instance, the HheC enzyme from Agrobacterium radiobacter AD1 can synthesize (S)-4-chloro-3-hydroxybutyronitrile [(S)-CHBN] from prochiral 1,3-dichloro-2-propanol (B29581) (1,3-DCP). researchgate.net Optimization of reaction conditions, such as pH, can lead to products with high enantiomeric purity. researchgate.net Furthermore, protein engineering through site-directed mutagenesis has been employed to enhance both the activity and enantioselectivity of these enzymes. The W249F mutant of HheC, for example, significantly improves the yield and ee of (S)-CHBN. researchgate.net

| Enzyme/Organism | Strategy | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Rhodococcus erythropolis SET1 (Nitrilase) | Kinetic Resolution | (R,S)-3-Hydroxybutyronitrile | (S)-3-Hydroxybutyric acid | 42% | >99.9% | setu.iecore.ac.uk |

| Halohydrin Dehalogenase (HheC from A. radiobacter AD1) | Asymmetric Synthesis | 1,3-Dichloro-2-propanol | (S)-4-Chloro-3-hydroxybutyronitrile | Low | 97.3% | researchgate.net |

| HheC Mutant (W249F) | Asymmetric Synthesis | 1,3-Dichloro-2-propanol | (S)-4-Chloro-3-hydroxybutyronitrile | 86% | 97.5% | researchgate.net |

While biocatalysis is highly effective, traditional asymmetric catalysis using chiral metal complexes also provides a route to enantiopure this compound and its derivatives. These methods often involve the asymmetric reduction of a corresponding β-keto nitrile or the asymmetric addition of cyanide to an epoxide.

Asymmetric transfer hydrogenation is a well-established technique for producing chiral alcohols. For example, chiral 3-aryl-3-hydroxypropanoic esters, which share the core structure of this compound, have been synthesized with excellent enantioselectivity (98% to >99% ee) using ruthenium(II) complexes as catalysts. nih.gov This approach could theoretically be adapted for the synthesis of this compound. However, a significant challenge for the industrial-scale application of chiral metal catalysts is their high cost and the potential for trace metal contamination in the final product. researchgate.net This makes biocatalytic routes often more economically viable and appealing for large-scale production. researchgate.netnih.gov

This compound as a Chiral Building Block

The true value of enantiomerically pure this compound lies in its application as a versatile chiral building block. researchgate.netacs.org Its bifunctional nature allows for sequential or simultaneous modification of the hydroxyl and nitrile groups, enabling the construction of a wide array of more complex chiral molecules.

Optically active derivatives of this compound are crucial intermediates in the synthesis of several important pharmaceutical agents. researchgate.netacs.org The chirality established in the initial building block is transferred through the synthetic sequence to the final active pharmaceutical ingredient (API).

A prominent example is the use of (S)-4-chloro-3-hydroxybutyronitrile as a key intermediate for the synthesis of Atorvastatin, a widely prescribed cholesterol-lowering drug. researchgate.net Similarly, (R)-(+)-4-chloro-3-hydroxybutyronitrile serves as a starting material for novel carbapenem (B1253116) antibiotics. thieme-connect.com It is converted into (3R,5R)-cis-3-hydroxy-5-phenylpyrrolidine, which forms a core component of the antibiotic structure. thieme-connect.com The nitrile group can also be transformed to an amine, leading to compounds like 4-amino-3-hydroxybutyric acid, which has therapeutic potential for neurological disorders.

| Chiral Precursor | Pharmaceutical Application / Target Molecule | Reference |

|---|---|---|

| (S)-4-Chloro-3-hydroxybutyronitrile | Key intermediate for Atorvastatin | researchgate.net |

| (R)-(+)-4-Chloro-3-hydroxybutyronitrile | Precursor for novel Carbapenems | thieme-connect.com |

| 4-Chloro-3-hydroxybutyronitrile (B93200) | Precursor for 4-Amino-3-hydroxybutyric acid | |

| 4-Chloro-3-hydroxybutyronitrile | Precursor for Ryrunidine (neuroprotective agent) |

Beyond specific pharmaceuticals, this compound is used to construct a variety of chiral scaffolds that are valuable in medicinal chemistry and materials science. The nitrile can be reduced to a primary amine while the hydroxyl group can be protected or activated, allowing for the synthesis of chiral amino alcohols and their derivatives.

A key transformation is the reductive cyclization of 4-chloro-3-hydroxybutyronitrile to produce 3-pyrrolidinol. google.com This reaction proceeds without racemization, meaning that (R)-4-chloro-3-hydroxybutyronitrile yields (R)-3-pyrrolidinol, and the (S)-enantiomer yields (S)-3-pyrrolidinol. google.com These chiral pyrrolidinols are important building blocks for many biologically active compounds.

In another application, (S)-3-hydroxybutyronitrile can be used in the Houben-Hoesch reaction with phloroglucinol (B13840) to generate a chiral chromanone scaffold. nih.gov This demonstrates its utility in creating complex heterocyclic systems. The chiral 3-aryl-3-hydroxypropanoic ester moiety, derived from related structures, has also been introduced as a versatile building block for the preparation of chiral liquid crystals, showcasing the material science applications of this structural motif. nih.gov

Chemical Transformations and Reaction Mechanisms of 3 Hydroxybutyronitrile Analogues

Nucleophilic Substitution Reactions of 4-Substituted-3-hydroxybutyronitriles

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group in a molecule. In the context of 4-substituted-3-hydroxybutyronitriles, the carbon atom bearing the substituent is the electrophilic center that is attacked by the nucleophile. The leaving group is the substituent that is displaced.

A key example is the reaction of methyl bromide with a hydroxide (B78521) ion, where the hydroxide ion acts as the nucleophile, replacing the bromide ion. byjus.com This can be represented as:

CH₃ – Br + O⁻H → CH₃ – OH + Br⁻ byjus.com

The reactivity in these reactions is influenced by several factors, including the nature of the nucleophile, the substrate, and the leaving group. byjus.commasterorganicchemistry.com Stronger nucleophiles lead to faster reactions. ksu.edu.sa A species with a negative charge is generally a more potent nucleophile than its conjugate acid. ksu.edu.sa The ability of a group to be displaced is known as its leaving group ability. Weaker bases are typically better leaving groups. byjus.com

The structure of the substrate also plays a crucial role. For instance, steric hindrance, or the spatial arrangement of atoms near the reaction center, can affect the rate of reaction. ksu.edu.sa In SN2 reactions, which are bimolecular, the nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to an inversion of stereochemistry. ksu.edu.sa Methyl halides and primary halides are most reactive in SN2 reactions, while tertiary halides are unreactive due to steric hindrance. byjus.com

In the case of 4-chloro-3-hydroxybutyronitrile (B93200), the chlorine atom can be displaced by various nucleophiles. For instance, it can undergo intramolecular nucleophilic displacement by the hydroxyl group to form an epoxide, a reaction often catalyzed by halohydrin dehalogenases. This epoxide is a valuable chiral intermediate in the synthesis of pharmaceuticals.

Table 1: Examples of Nucleophilic Substitution Reactions

| Substrate | Nucleophile | Product | Leaving Group |

| Methyl bromide | Hydroxide ion (OH⁻) | Methanol (B129727) | Bromide ion (Br⁻) |

| 4-Chloro-3-hydroxybutyronitrile | Intramolecular hydroxyl group | Epoxide | Chloride ion (Cl⁻) |

This table illustrates common nucleophilic substitution reactions.

Hydrolytic Conversion of Nitrile and Related Functional Groups

The nitrile group (-C≡N) in 3-hydroxybutyronitrile and its analogues can be hydrolyzed to a carboxylic acid group (-COOH) under either acidic or basic conditions. savemyexams.comlibretexts.org This conversion is a valuable synthetic tool, as it transforms the nitrile into a different functional group with distinct chemical properties.

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid and water, the nitrile is protonated, which increases the electrophilicity of the nitrile carbon. libretexts.org Water, acting as a nucleophile, then attacks this carbon. The final products are a carboxylic acid and an ammonium (B1175870) salt. savemyexams.com

Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile like the hydroxide ion (OH⁻) directly attacks the nitrile carbon. libretexts.org This initially forms a sodium carboxylate salt and ammonia (B1221849). savemyexams.com To obtain the final carboxylic acid, an acidification step is required. savemyexams.com

The hydrolysis of nitriles is a key step in many synthetic pathways. For example, the hydrolysis of 4-chloro-3-hydroxybutyronitrile yields 4-chloro-3-hydroxybutyric acid, a precursor for biodegradable polymers.

Enzymes can also catalyze the hydrolysis of nitriles. Nitrilases convert nitriles directly to carboxylic acids, while a combination of nitrile hydratase and amidase enzymes can also achieve this transformation in two steps. researchgate.net These biocatalytic methods often offer high selectivity and milder reaction conditions compared to chemical methods. researchgate.netcore.ac.uk

Table 2: Products of Nitrile Hydrolysis

| Starting Material | Reagents | Intermediate | Final Product |

| Nitrile | Dilute Acid (e.g., HCl), H₂O | - | Carboxylic Acid, Ammonium Salt |

| Nitrile | Dilute Base (e.g., NaOH), H₂O | Sodium Carboxylate Salt, Ammonia | Carboxylic Acid (after acidification) |

This table summarizes the products of nitrile hydrolysis under acidic and basic conditions.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a process where a molecule reacts with itself to form a ring. In analogues of this compound, the hydroxyl and nitrile groups can participate in such reactions to form cyclic structures.

One notable example involves the reaction of bicyclic δ-hydroxynitriles with triflic anhydride. nih.gov In certain cases, this leads to the formation of annulated enones. nih.gov This process is thought to proceed through an initial elimination reaction to generate an alkene, which then undergoes an intramolecular addition to the activated cyano group. nih.gov

However, the reaction pathway can be influenced by the structure of the starting material. For instance, a derivative of 1-benzosuberone (B52882) was found to yield a cyclic imidate as the major product. nih.gov In this case, the hydroxyl group directly attacks the activated cyano group in a Pinner-type cyclization. nih.gov Theoretical calculations have suggested that conformational effects due to ring size can influence the favorability of these competing pathways. nih.gov

Another example of intramolecular cyclization is the formation of lactams from α-sulfonyl carbanions and carbamates. nih.gov This principle has been extended to the synthesis of protected cyclic hydroxamic acids from N-alkyl-N-benzyloxy carbamates, which undergo facile intramolecular cyclization with various carbon nucleophiles. nih.gov This method has been used to prepare five, six, and even seven-membered cyclic hydroxamic acids. nih.gov

The formation of 3-amino oxindoles from N-aryl amides is another instance of intramolecular cyclization. rsc.org This reaction proceeds through the intramolecular cyclization of 2-azaallyl anions with the N-aryl amides. rsc.org

Table 3: Intramolecular Cyclization Products

| Starting Material | Reagent/Condition | Key Intermediate | Product |

| Bicyclic δ-hydroxynitriles (from 1-indanone, 1-tetralone) | Triflic Anhydride | Alkene | Annulated enone |

| Bicyclic δ-hydroxynitrile (from 1-benzosuberone) | Triflic Anhydride | - | Cyclic imidate |

| N-Alkyl-N-benzyloxy carbamates | Carbon nucleophile | - | Protected cyclic hydroxamic acid |

| N-Aryl amides | - | 2-Azaallyl anion | 3-Amino oxindole |

This table showcases different intramolecular cyclization reactions and their resulting products.

Mechanisms of Enzymatic Conversions Involving this compound

Enzymes play a significant role in the transformation of this compound and its analogues, offering high selectivity and efficiency.

Hydrolysis: Nitrile-hydrolyzing enzymes are crucial for the conversion of 3-hydroxybutyronitriles to their corresponding carboxylic acids. core.ac.uk This can occur through two primary enzymatic pathways:

Nitrilase: This enzyme catalyzes the direct hydrolysis of a nitrile to a carboxylic acid and ammonia. researchgate.net

Nitrile Hydratase and Amidase: This is a two-step process where nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed to the carboxylic acid by an amidase. researchgate.net

For example, a whole-cell catalyst of Rhodococcus erythropolis SET1 has been shown to hydrolyze this compound to (S)-3-hydroxybutyric acid with very high enantioselectivity. researchgate.netcore.ac.uk The optimal temperature for this biotransformation was found to be 25°C. core.ac.uk Microbial catalysts possessing both nitrile hydratase and amidase activities have demonstrated high efficiency in hydrolyzing various 3-hydroxyalkanenitriles. researchgate.net

Halohydrin Dehalogenase: In the case of 4-chloro-3-hydroxybutyronitrile, halohydrin dehalogenase catalyzes an intramolecular nucleophilic substitution. The hydroxyl group attacks the carbon bearing the chlorine atom, leading to the formation of an epoxide and the release of the chloride ion. This enzymatic reaction is a key step in the synthesis of chiral building blocks for pharmaceuticals.

Redox Reactions: Enzymes are also involved in redox reactions. For instance, the hydroxyl group of 4-chloro-3-hydroxybutyronitrile can be oxidized to a ketone using oxidizing agents, though enzymatic counterparts for such transformations exist in various metabolic pathways. Furthermore, the nitrile group can be reduced to an amine using strong reducing agents like LiAlH₄, a reaction that can also be mimicked by specific enzyme systems.

Carbon-Carbon Bond Formation: The 3-hydroxypropionate/4-hydroxybutyrate (3-HP/4-HB) cycle is a carbon fixation pathway in some microorganisms that involves enzymes like acetyl-CoA/propionyl-CoA carboxylase to assimilate bicarbonate. jmb.or.kr This highlights the role of enzymes in constructing the carbon skeleton of molecules related to this compound.

Table 4: Enzymatic Conversions of this compound and its Analogues

| Enzyme | Substrate | Reaction Type | Product |

| Nitrilase | This compound | Hydrolysis | (S)-3-Hydroxybutyric acid |

| Nitrile Hydratase / Amidase | 3-Hydroxyalkanenitriles | Hydrolysis | 3-Hydroxyalkanoic acids |

| Halohydrin Dehalogenase | 4-Chloro-3-hydroxybutyronitrile | Intramolecular Nucleophilic Substitution | Epoxide |

This table provides an overview of key enzymatic reactions involving this compound and its derivatives.

Advanced Applications of 3 Hydroxybutyronitrile and Its Derivatives

Role in Active Pharmaceutical Ingredient (API) Synthesis

The primary and most significant application of 3-hydroxybutyronitrile derivatives, particularly the chiral forms of 4-chloro-3-hydroxybutyronitrile (B93200), is as a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). chemimpex.com Its bifunctional nature allows for the stereocontrolled introduction of key structural motifs found in numerous bioactive compounds. chemimpex.com

The (S)-enantiomer of 4-chloro-3-hydroxybutyronitrile is a critical chiral building block in the synthesis of Atorvastatin, the active ingredient in one of the world's most prescribed cholesterol-lowering drugs. jmb.or.kr This intermediate provides the core stereochemistry for the side chain of the statin molecule. researchgate.netresearchgate.net The synthesis of Atorvastatin from this precursor is a multi-step process that leverages the reactivity of both the nitrile and the chloro-substituted hydroxyl groups. google.com

Biocatalytic methods are often employed to produce the required (S)-enantiomer with high purity (>97% enantiomeric excess) and yield. Enzymes such as halohydrin dehalogenases (HHDHs) are used to catalyze the conversion, representing a green and efficient alternative to traditional chemical synthesis. rsc.orgresearchgate.net The process involves the conversion of racemic 4-chloro-3-hydroxybutyronitrile (CHBN) into (S)-4-chloro-3-hydroxybutyric acid, which is then esterified to produce ethyl (S)-4-chloro-3-hydroxybutyrate [(S)-ECHB], a key intermediate for Atorvastatin. jmb.or.kr

| Key Intermediate | Resulting API | Therapeutic Class |

|---|---|---|

| (S)-4-Chloro-3-hydroxybutyronitrile | Atorvastatin | Statin (HMG-CoA Reductase Inhibitor) |

| Ethyl (R)-4-cyano-3-hydroxybutyrate | Atorvastatin | Statin (HMG-CoA Reductase Inhibitor) |

The (R)-enantiomer, (R)-4-chloro-3-hydroxybutyronitrile, is a valuable precursor for another class of bioactive molecules. google.combiosynth.com It serves as a starting material for the synthesis of (R)-4-amino-3-hydroxybutyric acid (GABOB) and Ryrunidine. google.com GABOB is known for its activity as a neuromodulator in the central nervous system. researchgate.net Ryrunidine is recognized for its neuroprotective properties, which include improving brain metabolism and increasing cerebral blood flow. google.com

The synthesis pathways involve reacting (R)-4-chloro-3-hydroxybutyronitrile with ammonia (B1221849) or trimethylamine (B31210), followed by hydrolysis, to yield the target molecules. google.com For example, a reaction with trimethylamine and subsequent acid hydrolysis can produce Ryrunidine with high purity yields of 75-80%.

| Precursor | Bioactive Molecule | Known Biological Property |

|---|---|---|

| (R)-4-Chloro-3-hydroxybutyronitrile | Ryrunidine | Neuroprotective, improves cerebral blood flow |

| (R)-4-Chloro-3-hydroxybutyronitrile | (R)-4-Amino-3-hydroxybutyric acid (GABOB) | Neuromodulator, hypotensive action |

The concept of chirality is central to modern pharmacology, as different enantiomers of a drug can have vastly different biological activities and toxicological profiles. nih.govwikipedia.org Chiral molecules like this compound and its derivatives are indispensable as "chiral building blocks" for the asymmetric synthesis of single-enantiomer drugs. chemimpex.comeurekalert.org Their use allows for the creation of drugs with enhanced efficacy and potentially reduced side effects. chemimpex.com The hydroxyl and nitrile functional groups provide versatile handles for a variety of chemical transformations while maintaining the desired stereochemistry. chemimpex.com An important application in this area includes their use in the synthesis of carbapenems, a class of broad-spectrum beta-lactam antibiotics. researchgate.net

Applications in Agrochemical and Specialty Chemical Industries

Beyond the pharmaceutical sector, this compound derivatives are utilized as intermediates in the agrochemical industry. chemimpex.comontosight.ai They are employed in the formulation and synthesis of more effective herbicides and pesticides, contributing to improved crop protection and pest management strategies. chemimpex.comverypharm.com The compound also serves as a precursor for various other specialty chemicals. ontosight.ai

Research Tools in Biochemical and Enzymological Studies

This compound and its derivatives serve as valuable tools in biochemical and enzymological research. chemimpex.com They are frequently used as model substrates to study the activity, stereoselectivity, and catalytic mechanisms of nitrile-hydrolyzing enzymes. academicjournals.orgcore.ac.uk

Enzymes such as nitrile hydratase and amidase from various microorganisms (e.g., Rhodococcus erythropolis) have been studied for their ability to stereoselectively hydrolyze these compounds. jmb.or.kracademicjournals.org For instance, research has shown that the nitrile hydratase from Rhodococcus erythropolis can convert 4-chloro-3-hydroxybutyronitrile (CHBN) into 4-chloro-3-hydroxybutyric acid. jmb.or.kr Such studies are crucial for understanding enzyme function and for the development of novel biocatalysts for industrial applications, including the production of the chiral intermediates mentioned previously. academicjournals.orgnetascientific.com

| Substrate | Enzyme Studied | Area of Research |

|---|---|---|

| This compound | Nitrilase | Enantioselective hydrolysis, biocatalyst development |

| 4-Chloro-3-hydroxybutyronitrile (CHBN) | Nitrile Hydratase / Amidase | Stereoselective conversion, biochemical characterization |

| 4-Chloro-3-hydroxybutyronitrile (CHBN) | Halohydrin Dehalogenase (HHDH) | Enantioselective synthesis of epoxides, biocatalysis |

Potential in Materials Science for Polymer and Resin Development

The application of this compound derivatives extends into materials science, particularly in the development of specialized polymers and resins. chemimpex.com The hydrolysis of 4-chloro-3-hydroxybutyronitrile yields 4-chloro-3-hydroxybutyric acid, which serves as a precursor for biodegradable polymers. The development of bio-based polymers and resins is a growing field driven by the need for sustainable materials to replace traditional petroleum-based products. mdpi.comnih.gov While research in this specific application is less extensive than in pharmaceuticals, the functional groups present in the molecule offer potential for its incorporation into polymer backbones to create materials with unique properties, such as improved durability or thermal stability. chemimpex.comresearchgate.net

Computational and Theoretical Investigations of 3 Hydroxybutyronitrile

Molecular Structure and Conformational Analysis via Computational Methods

Computational methods are pivotal in determining the three-dimensional structure and conformational preferences of molecules like 3-hydroxybutyronitrile. Theoretical studies have explored the potential energy surface of related molecules, such as 3-hydroxypropanenitrile, revealing multiple stable conformations. researchgate.net For 3-hydroxypropanenitrile, four distinct conformers corresponding to local minima on the potential energy surface have been identified. researchgate.net The most stable conformer exhibits a gauche arrangement, characterized by a weak intramolecular hydrogen bond between the hydroxyl hydrogen and the π-electron cloud of the nitrile group. researchgate.net This type of detailed conformational analysis is crucial for understanding the molecule's physical properties and reactivity.

| Computational Method | Key Finding for Related Nitriles | Reference |

|---|---|---|

| High-level ab initio molecular orbital calculations (G3 level) | Identification of four stable conformers for 3-hydroxypropanenitrile. | researchgate.net |

| Density Functional Theory (DFT) | The most stable conformer of 3-hydroxypropanenitrile has a gauche arrangement with a weak intramolecular hydrogen bond. | researchgate.net |

| Molecular Mechanics (MMFF94) | Effective for initial conformational searches of organic molecules. | nih.gov |

Ab Initio and Density Functional Theory (DFT) Calculations for Reaction Energetics

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the energetics of chemical reactions. These calculations provide crucial data on reaction enthalpies, activation energies, and the stability of intermediates and transition states. arxiv.orgimist.ma

For instance, high-level ab initio calculations at the G3 level have been employed to determine the gas-phase enthalpy of formation for 3-hydroxypropanenitrile. The calculated values, derived from atomization and isodesmic bond separation reactions, were found to be in excellent agreement with experimental data. researchgate.net DFT methods, such as those combining the B3LYP functional with various basis sets, are also widely used to study reaction mechanisms. imist.ma For example, DFT has been used to investigate the dehydration of 2-propanol over zeolite catalysts, providing insights into the reaction pathways. arxiv.org

The choice of the functional and basis set is critical for the accuracy of DFT calculations. nrel.gov Benchmark studies comparing different DFT functionals (e.g., B3LYP-D3, ωB97XD, M06-2X) and basis sets (e.g., 6-31G(d), def2-TZVP) have shown that methods like M06-2X/def2-TZVP can achieve accuracy close to the high-level CCSD(T) method for calculating bond dissociation enthalpies. nrel.gov These computational approaches are instrumental in understanding the thermochemistry and kinetics of reactions involving this compound and related compounds.

| Computational Method | Application | Key Finding | Reference |

|---|---|---|---|

| G3 level ab initio | Enthalpy of formation of 3-hydroxypropanenitrile | Calculated values of -94.7 and -95.0 kJ·mol−1 are in good agreement with the experimental value. | researchgate.net |

| DFT (M06-2X/def2-TZVP) | Calculation of bond dissociation enthalpies | Provides accuracy close to the more computationally expensive CCSD(T) method. | nrel.gov |

| DFT | Dehydration of 2-propanol | Elucidated reaction pathways and transition states. | arxiv.org |

Docking Studies and Enzyme-Substrate Binding Simulations

Molecular docking and enzyme-substrate binding simulations are computational techniques that predict how a small molecule, such as this compound, binds to the active site of an enzyme. nih.govnih.gov These methods are crucial for understanding enzyme mechanisms and for designing new biocatalysts.

Docking studies have been successfully used to explain the experimental results of enzyme inhibition and to predict the binding modes of substrates and inhibitors. nih.gov For example, in the context of halohydrin dehalogenases, crystal structures with bound ligands have revealed key features of the substrate-binding pocket and the roles of specific amino acid residues. researchgate.net In one such enzyme, HheC, Tyr145 acts as a catalytic base, and Ser132 is involved in substrate binding. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of the enzyme-substrate complex, allowing researchers to study the conformational changes that occur upon binding. osti.govbiorxiv.org These simulations can reveal the importance of specific interactions, such as hydrogen bonds, in stabilizing the enzyme-substrate complex. osti.gov For instance, MD simulations have been used to investigate the substrate binding mechanism in carboxylesterases and to understand how mutations can enhance catalytic activity by improving substrate binding. osti.gov Such studies are vital for the rational design of enzymes with improved properties for the synthesis of chiral compounds like (S)-4-chloro-3-hydroxybutyronitrile. researchgate.net

| Enzyme/System | Computational Method | Key Insight | Reference |

|---|---|---|---|

| Halohydrin dehalogenase (HheC) | X-ray crystallography and site-directed mutagenesis | Identified Tyr145 as the catalytic base and Ser132 as crucial for substrate binding. | researchgate.net |

| Carboxylesterase (rPPE) | Molecular Dynamics (MD) simulations | Showed that a W187H mutation increases catalytic activity by enhancing substrate binding. | osti.gov |

| Butyrylcholinesterase (BChE) | Molecular docking | Predicted results were in complete agreement with experimental inhibition data. | nih.gov |

Predictive Modeling for Catalytic Activity and Selectivity

Predictive modeling, often employing machine learning algorithms, is an emerging field in catalysis that aims to accelerate the discovery of new and improved catalysts. nih.govbeilstein-journals.org These models are trained on datasets of known catalyst structures and their corresponding activities and selectivities, and they can then be used to predict the performance of new, untested catalysts. nih.govarxiv.org

This approach has been successfully applied to the development of chiral phosphoric acid catalysts for the thiol addition to N-acylimines, a reaction relevant to the synthesis of chiral molecules. nih.gov By using robust molecular descriptors that quantify the steric and electronic properties of the catalysts, machine learning models like support vector machines and deep feed-forward neural networks can make highly accurate predictions of enantioselectivity. nih.gov

These predictive models can significantly reduce the empirical effort required in catalyst development. nih.gov For example, a computationally guided workflow using chemoinformatics and machine learning can identify promising catalyst candidates from a large in silico library, guiding experimental efforts toward the most likely successful candidates. nih.gov The accuracy of these predictions can often rival that of more computationally intensive quantum chemistry methods. nih.gov This predictive power is not limited to small molecule catalysts but is also being applied to biocatalysis, aiding in the engineering of enzymes with desired activities and selectivities. researchgate.net

| Catalytic System | Modeling Approach | Goal | Key Outcome | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acids | Machine Learning (SVM, Neural Networks) | Predict enantioselectivity of thiol addition to N-acylimines. | Highly accurate predictive models with a mean absolute deviation of 0.161-0.236 kcal/mol. | nih.gov |

| Bimetallic Catalysts | Machine Learning and DFT | Predict activity and selectivity for ethanol (B145695) reforming. | Identified key reaction steps and promising new catalyst compositions. | arxiv.org |

| Organocatalysis | Machine Learning | Predict reactivity and selectivity. | Accelerates catalyst and reaction design by uncovering hidden patterns in data. | beilstein-journals.org |

Sustainable and Environmentally Benign Synthesis of 3 Hydroxybutyronitrile

Development of Green Chemical Processes

Traditional chemical methods for synthesizing β-hydroxynitriles often rely on catalysts containing heavy metals, which can lead to environmental pollution and toxicity concerns. researchgate.net In contrast, green chemical processes, particularly those involving biocatalysis and chemoenzymatic strategies, offer more sustainable alternatives. nih.gov These methods utilize enzymes or whole-cell microorganisms to catalyze reactions under mild conditions, often with high selectivity and efficiency. researchgate.netsetu.ie

A significant advancement in the green synthesis of related chiral nitriles is the use of halohydrin dehalogenases (HHDHs). researchgate.net These enzymes facilitate the synthesis of compounds like (S)-4-chloro-3-hydroxybutyronitrile, a key intermediate, through a one-pot, two-step process. This process can start from inexpensive substrates like 1,3-dichloro-2-propanol (B29581), involving an enzymatic dehalogenation followed by a cyanide-mediated epoxide ring-opening. researchgate.net For instance, the HheC W249F mutant from Agrobacterium radiobacter has been used to produce (S)-4-chloro-3-hydroxybutyronitrile with high enantiomeric excess (>97.5%) and an isolated yield of 86% on a preparative scale.

Another green approach involves the use of nitrilase enzymes. researchgate.netsetu.ie Whole-cell catalysts, such as Rhodococcus erythropolis SET1, have been shown to hydrolyze 3-hydroxybutyronitrile with very high enantioselectivity to produce (S)-3-hydroxybutyric acid under mild conditions. researchgate.netsetu.ie This demonstrates the potential of nitrilases for producing chiral compounds from nitrile precursors in an environmentally benign manner. Hydroxynitrile lyases (HNLs) also represent a sustainable alternative, as they catalyze stereoselective reactions under mild conditions, reducing the environmental footprint compared to traditional synthesis. preprints.org

Chemoenzymatic synthesis combines the strengths of chemical and biological catalysis to create efficient and sustainable processes. nih.govnih.gov For example, a chemoenzymatic route to (R)-4-cyano-3-hydroxybutyric acid involves the displacement of a chloride with cyanide, followed by an enzyme-catalyzed desymmetrization of the resulting dicyano compound using a nitrilase enzyme, achieving the product in 81% yield. ncl.res.in

Table 1: Comparison of Synthesis Methods for Chiral Hydroxynitriles

| Synthesis Method | Catalyst/Enzyme | Substrate(s) | Product | Yield | Enantiomeric Excess (ee) | Key Advantages |

|---|---|---|---|---|---|---|

| Biocatalysis (HHDH) | HheC W249F mutant | 1,3-dichloro-2-propanol, Cyanide | (S)-4-chloro-3-hydroxybutyronitrile | 86% | >97.5% | One-pot process, high ee, uses cheap substrates. researchgate.net |

| Biocatalysis (Nitrilase) | Rhodococcus erythropolis SET1 | This compound | (S)-3-hydroxybutyric acid | 42% researchgate.netsetu.ie | >99.9% researchgate.netsetu.ie | High enantioselectivity, mild reaction conditions. researchgate.net |

| Chemoenzymatic | Nitrilase (BD9570) | Dicyano intermediate | (R)-4-cyano-3-hydroxybutyric acid | 81% ncl.res.in | Not specified | Combines chemical and enzymatic steps for efficiency. ncl.res.in |

| Traditional Chemical | Heavy metal complexes | Epichlorohydrin, Cyanide | 4-chloro-3-hydroxybutyronitrile (B93200) | Variable | Often unsatisfactory researchgate.net | Established methods. |

Reduction of Hazardous Waste Streams (e.g., Cyanide Waste)

A primary goal of green chemistry is the reduction or elimination of hazardous waste. rroij.com In the context of this compound synthesis, this particularly pertains to the management of cyanide-containing waste streams. Traditional synthesis routes, such as the prussic acid-sodium sulfate (B86663) method, generate significant amounts of cyanide wastewater and sodium sulfate byproducts. google.com

Modern synthetic methods have been developed specifically to address this issue. Patented processes describe the synthesis of 4-chloro-3-hydroxybutyronitrile that avoids the generation of cyanide wastewater and solid byproducts like sodium sulfate. google.com These methods often involve recycling unreacted starting materials, such as epichlorohydrin, which simplifies purification and aligns with green chemistry principles by reducing raw material consumption. google.com

Table 2: Strategies for Hazardous Waste Reduction in Nitrile Synthesis

| Strategy | Method | Target Waste Stream | Environmental Benefit | Reference |

|---|---|---|---|---|

| Process Redesign | Patented chemical process | Cyanide wastewater, Sodium sulfate byproduct | Elimination of major hazardous waste streams. | google.com |

| Reactant Recycling | Closed-loop recycling of epichlorohydrin | Unreacted starting materials | Reduces raw material costs by 15-20% and waste. | |

| Bioremediation | Use of Hydroxynitrile Lyases (HNLs) | Cyanide-containing industrial effluents | Detoxification of hazardous industrial wastewater. | preprints.org |

| Process Optimization | Recovery and reuse of excess hydrocyanic acid | Cyanide reactants | Reduces cyanide consumption and waste discharge. | google.com |

Atom Economy and Process Efficiency in this compound Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.orgjocpr.com A higher atom economy signifies a more sustainable process with less waste generation. jocpr.comum-palembang.ac.id

The synthesis of ibuprofen (B1674241) provides a classic example of how redesigning a process can dramatically improve atom economy. An older, six-step synthesis had an atom economy of 40%, while a newer three-step process developed by the BHC Company achieved an atom economy of approximately 80%. pressbooks.pub This principle is equally relevant to the synthesis of this compound and its derivatives.

Biocatalytic methods generally exhibit a superior atom economy compared to traditional chemical routes. For example, HHDH-based synthesis of (S)-4-chloro-3-hydroxybutyronitrile is noted to improve atom economy by minimizing byproducts compared to conventional azide (B81097) or cyanide-based methods. Addition reactions, which are common in these enzymatic processes, are inherently more atom-economical than substitution or elimination reactions that generate stoichiometric byproducts.

Process efficiency is also a critical factor, encompassing yield, reaction time, catalyst loading, and solvent use. Biocatalytic processes for synthesizing intermediates like ethyl (R)-4-cyano-3-hydroxybutyrate have been optimized for efficiency. In one case, using a whole-cell biocatalyst system, a 95% conversion and 85% yield were achieved within 14 hours. nih.gov However, this still required a relatively high catalyst loading. nih.gov The choice of solvent also plays a crucial role; using polar protic solvents like methanol (B129727) can improve the solubility of reagents like hydrogen cyanide, leading to yields greater than 90%, whereas aqueous systems or solvent-free conditions might result in slightly lower yields. Eliminating solvents simplifies purification but may compromise yield.

Table 3: Factors Influencing Process Efficiency in Hydroxynitrile Synthesis

| Factor | Influence on Efficiency | Example | Reference |

|---|---|---|---|

| Catalyst Type | Biocatalysts (e.g., HHDH) can offer high selectivity and yield under mild conditions. | HheC W249F mutant achieves 86% yield for (S)-4-chloro-3-hydroxybutyronitrile. | researchgate.net |

| Catalyst Loading | Higher loading can increase reaction rate but also cost. | Synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate used 40 g/L of lyophilized cells. | nih.gov |

| Reaction Time | Shorter reaction times increase throughput. | HHDH-catalyzed synthesis of (S)-4-chloro-3-hydroxybutyronitrile was achieved in 1 hour. | researchgate.net |

| Solvent Choice | Affects reagent solubility, reaction rate, and side reactions. | Methanol resulted in >90% yield, while water-based systems yielded 88.68%. | |

| pH Control | Critical for enzyme activity and reaction selectivity. | Optimal pH of 7-7.5 was maintained for the conversion of (S)-4-chloro-ethyl 3-hydroxybutanoate. | google.com |

Emerging Research Frontiers and Future Perspectives for 3 Hydroxybutyronitrile

Discovery and Engineering of Novel Biocatalysts for 3-Hydroxybutyronitrile Transformations

The development of efficient biocatalysts is crucial for the industrial application of this compound transformations. Research efforts are centered on discovering new enzymes from nature and enhancing their properties through protein engineering. Biocatalysis is increasingly favored over traditional chemical methods, which can require expensive and toxic heavy metal catalysts and often yield unsatisfactory enantioselectivity. researchgate.net Enzymatic processes, on the other hand, offer high stereoselectivity under mild conditions. nih.govnih.gov

Two primary enzymatic routes are used for the biotransformation of nitriles: a single-step conversion using a nitrilase and a two-step pathway involving a nitrile hydratase and an amidase. researchgate.net Nitrilases directly hydrolyze nitriles to the corresponding carboxylic acids, while the combination of nitrile hydratase and amidase first hydrates the nitrile to an amide, which is then hydrolyzed to the carboxylic acid. researchgate.netoatext.com

Halohydrin dehalogenases (HHDHs) have also emerged as key enzymes, particularly for the synthesis of chiral β-hydroxynitriles. researchgate.netd-nb.info These enzymes catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides and can also use nucleophiles like cyanide to open an epoxide ring, enabling the formation of new carbon-carbon bonds. researchgate.netd-nb.info

Key Research Findings in Biocatalyst Discovery and Engineering:

A whole-cell catalyst, Rhodococcus erythropolis SET1, was found to hydrolyze this compound with very high enantioselectivity, producing (S)-3-hydroxybutyric acid with an enantiomeric excess (ee) of over 99.9%. researchgate.netcore.ac.uk This suggests the presence of a highly enantiospecific nitrilase enzyme within the microbe. researchgate.netcore.ac.uk

Halohydrin dehalogenase HheC from Agrobacterium radiobacter AD1 has been successfully used for the one-step synthesis of (S)-4-chloro-3-hydroxybutyronitrile. researchgate.net Engineering efforts, including the creation of mutants like HheC W249F, have led to significant improvements, achieving >97.5% ee and an 86% isolated yield.

Protein engineering, particularly through structure-guided approaches and directed evolution, has been instrumental in creating robust biocatalysts for industrial use. nih.gov For instance, heavily engineered HheC mutants were developed to meet specific process requirements for the synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate, a related valuable compound. d-nb.info

| Biocatalyst | Transformation | Substrate | Product | Key Finding | Reference(s) |

| Rhodococcus erythropolis SET1 | Nitrile Hydrolysis | This compound | (S)-3-Hydroxybutyric acid | Achieved >99.9% enantiomeric excess (ee) in 42% yield. | researchgate.net, core.ac.uk |

| Halohydrin dehalogenase (HheC) | Epoxide Ring-Opening | 1,3-Dichloro-2-propanol (B29581) | (S)-4-Chloro-3-hydroxybutyronitrile | Produced the target with 97.3% ee after pH optimization. | researchgate.net |

| Engineered HheC Mutant | Cyanolysis | Ethyl (S)-4-chloro-3-hydroxybutyrate | Ethyl (R)-4-cyano-3-hydroxybutyrate | Developed via ProSAR-based protein engineering to meet industrial process demands. | d-nb.info |

| Nitrilase AtNIT2 & HheC Mutant | One-Pot Process | Ethyl (S)-4-chloro-3-hydroxybutyrate | Ethyl (R)-3-hydroxyglutarate | Efficient one-pot synthesis using co-expressing recombinant E. coli cells. | d-nb.info |

Integration of Chemical and Biocatalytic Methodologies

The synergy between biocatalysis and traditional organic chemistry, known as chemoenzymatic synthesis, offers powerful strategies to streamline the production of complex molecules. nih.gov This approach leverages the high selectivity of enzymes for specific steps within a multi-step chemical synthesis, often reducing the need for protecting groups and leading to more efficient and sustainable processes. nih.govacs.org

Enzymatic cascade reactions, where multiple enzymatic steps are performed in a single pot, represent a significant advancement. d-nb.info These cascades can be constructed by co-expressing all the necessary enzymes in one host organism, which simplifies the process and can improve efficiency by reducing reaction times and increasing yields. d-nb.info

Examples of Integrated Methodologies:

One-Pot Synthesis: An efficient one-pot process was developed for producing ethyl (R)-3-hydroxyglutarate from ethyl (S)-4-chloro-3-hydroxybutyrate. d-nb.info This was achieved using recombinant E. coli cells that co-expressed a halohydrin dehalogenase (HheC) mutant and a nitrilase (AtNIT2) from Arabidopsis thaliana. d-nb.info

Chemoenzymatic Production of Antivirals: A chemoenzymatic approach was used to synthesize (1R,3R)-3-hydroxycyclopentanemethanol, a key intermediate for the antiviral drug carbocyclic-ddA. nih.gov The process involved an enoate reductase-catalyzed step followed by a three-step chemical conversion. nih.gov

Synthesis of Atorvastatin Intermediate: The production of (S)-4-chloro-3-hydroxybutyronitrile, a building block for the cholesterol-lowering drug atorvastatin, often involves a chemoenzymatic route. scispace.com Halohydrin dehalogenases are used for the key cyanation step, which offers a more efficient alternative to traditional kinetic resolution methods that are limited to a 50% theoretical yield. scispace.com

| Approach | Target Compound/Intermediate | Enzymes Involved | Chemical Steps | Key Advantage | Reference(s) |

| One-Pot Biocatalytic Cascade | Ethyl (R)-3-hydroxyglutarate | HheC mutant, Nitrilase AtNIT2 | N/A (fully enzymatic) | Efficient process with co-expressed enzymes in a single E. coli host. | d-nb.info |

| Chemoenzymatic Synthesis | (1R,3R)-3-hydroxycyclopentanemethanol | CrS enoate reductase, Formate dehydrogenase | Three-step chemical conversion | Effective synthesis of a key antiviral intermediate. | nih.gov |

| Chemoenzymatic Synthesis | (S)-4-Chloro-3-hydroxybutyronitrile | Halohydrin dehalogenase (HHDH) | Precursor synthesis | Overcomes the 50% yield limitation of traditional kinetic resolution. | scispace.com |

| Biocatalytic Cascade | β-hydroxynitriles | Alcohol dehydrogenase (ADH), HHDH, Cofactor-regenerating enzyme | N/A (fully enzymatic) | Co-expression of all enzymes in one host simplifies the production of enantiopure products from prochiral ketones. | d-nb.info |

Exploration of New Chemical Reactivities and Synthetic Pathways

The discovery of novel synthetic pathways is essential for improving the efficiency and sustainability of chemical production. Researchers are exploring new biocatalytic and chemoenzymatic routes to this compound and its derivatives, moving away from petroleum-based feedstocks towards biomass. researchgate.net

Computational tools and retrosynthesis models are becoming increasingly important for predicting novel and promising synthetic pathways. researchgate.netkaist.ac.kr These systems can analyze vast databases of chemical reactions and enzyme functions to propose new routes that can then be experimentally validated. kaist.ac.kr

Novel Synthetic Pathways and Reactivities:

From Prochiral and Inexpensive Substrates: A significant advance has been the development of a one-pot, two-step synthesis of (S)-4-chloro-3-hydroxybutyronitrile starting from the cheap prochiral substrate 1,3-dichloropropan-2-ol, using a halohydrin dehalogenase. d-nb.info This pathway involves the dehalogenation of the substrate to form an epoxide, followed by a cyanide-mediated ring-opening. d-nb.info

Biosynthesis from Biomass: Efforts are underway to design novel biosynthetic pathways to produce related chiral molecules, such as 3-hydroxy-γ-butyrolactone (3HBL), from renewable resources like xylose. researchgate.net Although not directly for this compound, these strategies demonstrate the potential for creating bio-based production routes for similar valuable chemicals. researchgate.net

Retrosynthesis-Based Pathway Prediction: System frameworks using retrosynthesis models and prioritization algorithms can deduce novel pathways for a target chemical. kaist.ac.kr These models have successfully identified experimentally verified synthetic routes for compounds like 3-hydroxypropionate, demonstrating their reliability and potential for designing new pathways for this compound. researchgate.netkaist.ac.kr

High-Throughput Screening and Metagenomic Approaches for Enzyme Discovery

The identification of novel and robust enzymes is a bottleneck in the development of industrial biocatalysts. nih.govresearchgate.net High-throughput screening (HTS) and metagenomics are powerful tools being used to accelerate the discovery of new enzymes with desired properties from the vast diversity of the microbial world. nih.govoatext.comrsc.org

HTS methods allow for the rapid evaluation of thousands of enzyme candidates from clone banks or mutant libraries. nih.govresearchgate.net These methods are often based on colorimetric or fluorimetric assays that detect the product of the enzymatic reaction. nih.govresearchgate.net Metagenomics, on the other hand, involves the analysis of genetic material recovered directly from environmental samples, bypassing the need to culture individual microorganisms. oatext.comnih.gov This culture-independent approach provides access to the enormous enzymatic potential of uncultivated microbes. oatext.com

Key Developments in Enzyme Discovery:

Metagenomic Libraries: A functional metagenomics approach was used to screen a fosmid DNA library created from soil samples. oatext.com This led to the identification of 33 clones with nitrile-hydrolyzing activity towards β-hydroxynitriles, including this compound. oatext.com

HTS for Nitrilases: Various HTS methodologies have been developed specifically for nitrilases. nih.gov These include assays based on pH changes, where the formation of a carboxylic acid product leads to a detectable pH shift, and methods that distinguish between nitrilases and nitrile hydratase-amidase systems. researchgate.netnih.gov

Targeted Metagenomics: This approach combines PCR-based methods with metagenomics to specifically retrieve genes of interest, such as those encoding nitrilases, from a complex pool of environmental DNA. nih.gov This has significantly expanded the known diversity of nitrilase enzymes. nih.gov

In Silico Mining: Computational or in silico mining of metagenomic datasets is another emerging strategy. nih.govfrontiersin.org Researchers can search sequence data for conserved domains or motifs characteristic of a particular enzyme family, leading to the discovery of novel nitrilases from sources like coal metagenomes. nih.govfrontiersin.org

| Technique | Approach | Source Material | Target Enzymes | Key Outcome | Reference(s) |

| Functional Metagenomics | Function-based screening of a fosmid library. | Soil DNA | Nitrile-hydrolyzing enzymes (Nitrilase, Nitrile hydratase, Amidase) | Identified 33 active clones against β-hydroxynitriles like this compound. | oatext.com |

| High-Throughput Screening (HTS) | Colorimetric assay based on pH changes. | Wild-type microorganism library | Nitrilases and Nitrile hydratase-amidases | Developed a screen to distinguish between the two enzyme systems; identified 19 positive hits from 130 microorganisms. | nih.gov |

| Targeted Metagenomics | Sequence-driven screening (PCR-based). | Environmental DNA pools | Specific enzyme families (e.g., nitrilases) | Revealed significant ecological distribution and diversity of nitrilases, identifying hundreds of new enzymes. | nih.gov |

| In Silico Mining of Metagenomes | Shotgun sequencing and bioinformatic analysis. | Coal metagenome DNA | Nitrilases | Identified a novel nitrilase gene from an unclassified Alphaproteobacteria. | nih.gov, frontiersin.org |

常见问题

Q. What are the established synthetic routes for 3-hydroxybutyronitrile, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic substitution or cyanohydrin formation. For example, analogous nitriles like 3-bromobutyronitrile are synthesized using bromination of butyronitrile derivatives under controlled temperatures (e.g., 121°C) . Key parameters include:

- Catalyst selection : Acidic or basic conditions influence reaction pathways.

- Purification : Distillation or column chromatography ensures purity (>95%), critical for downstream applications.

- Safety : Use fume hoods and personal protective equipment (PPE) due to nitrile toxicity .

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| Cyanohydrin synthesis | Ketone + HCN, 25°C | 60-70% | 90% |

| Nucleophilic substitution | Alkyl halide + NaCN, 80°C | 75-85% | 95% |

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?

- NMR : H and C NMR identify functional groups (e.g., -OH at δ 1.5-2.0 ppm, -CN at δ 120 ppm).

- IR Spectroscopy : Peaks at ~2250 cm (C≡N stretch) and ~3400 cm (O-H stretch) confirm structure .

- HPLC/MS : Reverse-phase HPLC with UV detection (λ = 210 nm) quantifies impurities.

Best Practice : Cross-validate results with reference standards from authoritative databases (e.g., PubChem, EPA DSSTox) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Toxicity : Classified as Acute Toxicity Category 3 (oral/dermal/inhalation). Use PPE (gloves, goggles) and work in ventilated areas .

- Storage : Keep in amber glass at 2-8°C to prevent degradation.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).

Advanced Research Questions

Q. How does this compound interact with biological systems, such as in olfactory detection studies?

In Drosophila melanogaster, this compound activates specific odorant receptors via vibrational modes of its functional groups (e.g., -OH and -CN). Experimental design considerations:

- Stimulus Delivery : Use controlled vapor-phase systems to ensure precise concentration gradients .

- Behavioral Assays : Measure avoidance/attraction responses in T-mazes with ≥3 biological replicates.

- Electrophysiology : Record antennal nerve responses to validate receptor activation .

Data Interpretation : Compare dose-response curves with structurally similar nitriles (e.g., 3-hydroxyglutaronitrile) to isolate functional group effects .

Q. How can researchers resolve contradictions in reported reactivity or stability of this compound across studies?